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Compound of Interest

Compound Name: N-(4-Bromophenyl)maleimide

Cat. No.: B1206322

Spectroscopic Data of N-(4-
Bromophenyl)maleimide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for N-(4-
Bromophenyl)maleimide, a crucial reagent in bioconjugation and polymer chemistry. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for these analyses. This
information is intended for researchers, scientists, and professionals in the field of drug
development and materials science.

Data Presentation

The spectroscopic data for N-(4-Bromophenyl)maleimide is summarized in the tables below
for easy reference and comparison.

Table 1: *H NMR Spectroscopic Data
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Coupling

Chemical Shift L Number of .
(5) ppm Multiplicity Constant (J) T Assighment
Hz
7.59 Doublet (d) 7.6 2H Ar-H
7.26 Doublet (d) 6.3 2H Ar-H
6.85 Singlet (s) - 2H HC=CH
Solvent: CDClIs, Frequency: 500 MHz[1]
Table 2: 13C NMR Spectroscopic Data
Chemical Shift (8) ppm Assighment
169.0 C=0
134.3 c=C
132.3 Ar-C
130.4 Ar-C
127.3 Ar-C
121.6 Ar-C

Solvent: CDClIs, Frequency: 125 MHz[1]

Table 3: Mass Spectrometry Data

Technique

m/z (Relative Intensity)

GC-MSD

251/253 (M+), corresponding to Br isotopes

Molecular Formula: C10HsBrNO2[2][3] Molecular Weight: 252.06 g/mol [2][3]

Table 4: Infrared (IR) Spectroscopy Data
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Technique Key Absorptions (cm™?) Assignment

FTIR (KBr Wafer) ~1710 C=0 stretch (imide)
~1600, ~1490 C=C stretch (aromatic)

~825 p-substituted benzene

Note: Specific peak values can vary slightly based on the experimental setup.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
2.1. Synthesis of N-(4-Bromophenyl)maleimide

N-(4-Bromophenyl)maleimide can be synthesized by the reaction of maleic anhydride with 4-
bromoaniline. A general procedure involves dissolving equimolar amounts of the reactants in a
suitable solvent, such as glacial acetic acid or a mixture of DMF and sulfuric acid with a
dehydrating agent like diphosphorus pentoxide.[4] The reaction mixture is heated to facilitate
the cyclization and formation of the imide ring. The crude product is then purified, typically by
recrystallization or flash chromatography. For instance, purification has been reported using
flash chromatography with a hexane/EtOAc (6/1) eluent system, yielding yellow crystals.[1]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a 500 MHz spectrometer.[1] The sample of N-(4-
Bromophenyl)maleimide was dissolved in deuterated chloroform (CDCls). Chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.3. Mass Spectrometry (MS)

Mass spectral data were obtained using a Gas Chromatography-Mass Spectrometry Detector
(GC-MSD).[1] The analysis provides the mass-to-charge ratio (m/z) of the parent ion and its
fragmentation pattern, confirming the molecular weight of the compound.

2.4. Infrared (IR) Spectroscopy
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Fourier Transform Infrared (FTIR) spectra were obtained using a KBr wafer technique.[2] A
small amount of the solid sample was ground with potassium bromide (KBr) and pressed into a
thin pellet. The spectrum was recorded to identify the characteristic functional groups present in
the molecule. Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be
performed on a neat sample.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic
characterization of N-(4-Bromophenyl)maleimide.
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Caption: Workflow for the synthesis and spectroscopic analysis of N-(4-
Bromophenyl)maleimide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1206322?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/d2/cy/d2cy00545j/d2cy00545j1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/123301
https://pubchem.ncbi.nlm.nih.gov/compound/123301
https://webbook.nist.gov/cgi/cbook.cgi?ID=C13380671&Mask=E
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259232/
https://www.benchchem.com/product/b1206322#spectroscopic-data-for-n-4-bromophenyl-maleimide-nmr-ir-mass-spec
https://www.benchchem.com/product/b1206322#spectroscopic-data-for-n-4-bromophenyl-maleimide-nmr-ir-mass-spec
https://www.benchchem.com/product/b1206322#spectroscopic-data-for-n-4-bromophenyl-maleimide-nmr-ir-mass-spec
https://www.benchchem.com/product/b1206322#spectroscopic-data-for-n-4-bromophenyl-maleimide-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1206322?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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